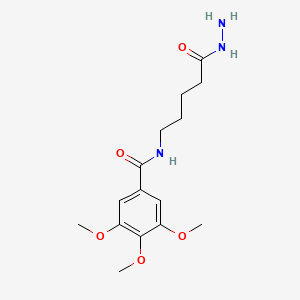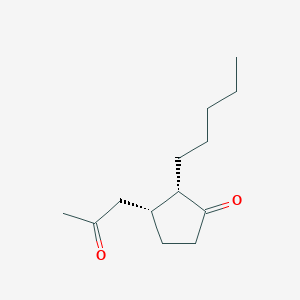
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- is a chiral cyclopentanone derivative. This compound is notable for its unique structure, which includes a cyclopentanone ring substituted with a 2-oxopropyl group and a pentyl group. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- typically involves multiple steps. One common method includes the selective synthesis of cis-isomer-enriched cyclopentanone fragrances. For example, the synthesis of (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone involves four steps with an overall yield of 62% and 67% cis .
Industrial Production Methods
the principles of organic synthesis, such as the use of flow microreactor systems, can be applied to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fragrances.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific biological context and the enzymes present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone, 3-(2-oxopropyl)-2-(pent-2-en-1-yl): This compound is similar in structure but differs in the position of the pentyl group.
Magnolione®: Another cyclopentanone derivative used in fragrances, with a different substitution pattern.
Uniqueness
Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both oxopropyl and pentyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
855433-08-8 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(2S,3R)-3-(2-oxopropyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-12-11(9-10(2)14)7-8-13(12)15/h11-12H,3-9H2,1-2H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
PMVDYAQAPLAXSY-NEPJUHHUSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@H](CCC1=O)CC(=O)C |
Kanonische SMILES |
CCCCCC1C(CCC1=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


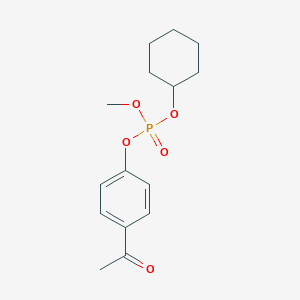
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
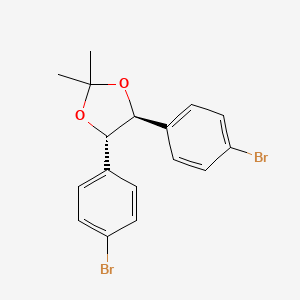
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
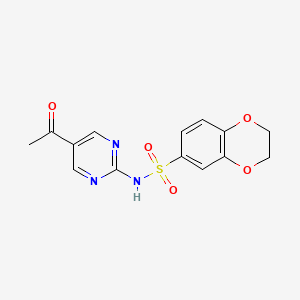
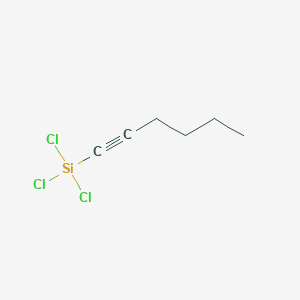
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

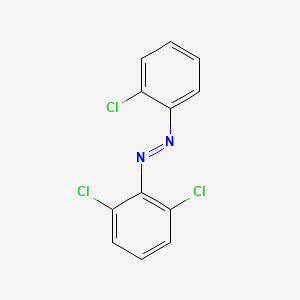
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
